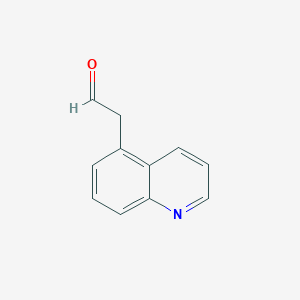

2-(Quinolin-5-YL)acetaldehyde

Description

The Prominence of Quinoline (B57606) Scaffolds in Modern Organic and Medicinal Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the architecture of a vast array of biologically active compounds and functional materials. frontiersin.orgmdpi.com Its prevalence stems from its ability to engage in a variety of molecular interactions, including hydrogen bonding, metal chelation, and π-π stacking, which are crucial for binding to biological targets. mdpi.com This versatile heterocycle is found in numerous natural products, most notably the anti-malarial alkaloid quinine, and forms the core of many synthetic drugs with a wide spectrum of therapeutic applications. mdpi.com

The functionalization of the quinoline ring at its various positions has been a key strategy in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile. rsc.org Researchers have developed a multitude of synthetic methodologies to access diverse quinoline derivatives, highlighting the scaffold's significance in organic synthesis. organic-chemistry.org The continuous exploration of quinoline chemistry underscores its enduring importance in the development of new therapeutic agents against a range of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netresearchgate.net

Table 1: Prominent Bioactive Quinolines and their Applications

| Compound | Therapeutic Application | Reference |

|---|---|---|

| Chloroquine | Antimalarial, Antirheumatic | researchgate.net |

| Ciprofloxacin | Antibacterial | researchgate.net |

| Topotecan | Anticancer | researchgate.net |

| Montelukast | Antiasthma | rsc.org |

Strategic Positioning of Acetaldehyde (B116499) Moieties in Heterocyclic Compounds

The acetaldehyde moiety, with its reactive aldehyde group, is a valuable functional handle in organic synthesis. Its presence in a heterocyclic compound opens up a plethora of possibilities for chemical transformations, allowing for the construction of more complex molecular architectures. The aldehyde group can readily undergo nucleophilic addition, condensation, and oxidation reactions, serving as a gateway to a wide range of other functional groups and ring systems. msu.edu

The strategic placement of an acetaldehyde group on a heterocyclic scaffold can significantly influence the molecule's reactivity and biological activity. For instance, the proximity of the aldehyde to the heteroatoms of the ring can lead to unique intramolecular interactions and reaction pathways. In the context of drug design, an acetaldehyde moiety can act as a pharmacophore, interacting with biological targets, or as a pro-drug element, being metabolized in vivo to an active form. nih.gov The versatility of the acetaldehyde group makes it a key component in the synthetic chemist's toolbox for the derivatization and functionalization of heterocyclic systems.

Table 2: Key Chemical Transformations of the Acetaldehyde Moiety

| Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Oxidation | Potassium permanganate (B83412), Chromium trioxide | Carboxylic Acid |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Alcohol |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated system |

Conceptual Framework and Research Trajectories for 2-(Quinolin-5-YL)acetaldehyde and Analogues

While specific research on this compound is limited, a conceptual framework for its investigation can be constructed based on the known properties of its constituent parts and related isomers. The substitution at the 5-position of the quinoline ring is electronically and sterically distinct from other positions, which could impart novel properties to the molecule.

Future research on this compound would likely begin with the development of an efficient and regioselective synthesis. Following its successful preparation, a systematic exploration of its chemical reactivity would be undertaken. The reactivity of the acetaldehyde moiety could be leveraged to synthesize a library of derivatives, which could then be screened for various biological activities. Given the diverse pharmacological profiles of quinoline derivatives, these new compounds could be evaluated as potential anticancer, antimicrobial, or anti-inflammatory agents. nih.govresearchgate.net

Furthermore, the unique juxtaposition of the acetaldehyde group and the quinoline nitrogen at the 5-position may lead to interesting intramolecular catalysis or the formation of novel heterocyclic systems through cyclization reactions. The investigation of its coordination chemistry with various metal ions could also be a fruitful area of research, potentially leading to new catalysts or imaging agents. The study of this compound and its analogues represents a promising avenue for the discovery of new chemical entities with valuable properties.

Table 3: Proposed Research Trajectories for this compound

| Research Area | Focus of Investigation | Potential Applications |

|---|---|---|

| Synthetic Chemistry | Development of novel synthetic routes to this compound and its analogues. | Access to a new class of quinoline derivatives for further study. |

| Medicinal Chemistry | Synthesis of a diverse library of derivatives and screening for biological activity (e.g., anticancer, antimicrobial). | Discovery of new lead compounds for drug development. |

| Catalysis | Exploration of the use of the compound and its derivatives as ligands in organometallic catalysis. | Development of new and efficient catalytic systems. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-5-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-6-9-3-1-5-11-10(9)4-2-7-12-11/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCVUJDNUIRAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627135 | |

| Record name | (Quinolin-5-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545423-97-0 | |

| Record name | 5-Quinolineacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545423-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Quinolin-5-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Quinolin 5 Yl Acetaldehyde and Advanced Quinoline Acetaldehyde Derivatives

Elaboration of Classical and Conventional Quinoline (B57606) Core Functionalization for Acetaldehyde (B116499) Integration

The traditional toolbox of organic chemistry offers several robust methods for the construction of the quinoline core, which can be strategically adapted to incorporate an acetaldehyde moiety. These methods, while established, often require careful optimization to achieve the desired regioselectivity and yield for specific isomers like the 5-substituted quinoline.

Strategic Adaptations of Friedländer-Type Condensations for Acetaldehyde-Bearing Quinoline Frameworks

The Friedländer synthesis, first reported in 1882, is a powerful and straightforward method for quinoline synthesis, involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. organicreactions.orgresearchgate.net To synthesize a quinoline with an acetaldehyde substituent at the 5-position, a suitably substituted 2-aminobenzaldehyde (B1207257) derivative would be required to react with a C3-building block that can be converted to an acetaldehyde group.

A plausible strategy involves the use of a 2-aminobenzaldehyde bearing a substituent at the 3-position that can be later transformed into the desired acetaldehyde group. Alternatively, the reaction can be envisioned between a 2-amino-5-substituted-benzaldehyde and a carbonyl compound that introduces the acetaldehyde precursor at the 2-position of the quinoline ring. However, direct installation of the acetaldehyde group via this method is challenging due to the reactivity of the aldehyde functionality under the reaction conditions.

A more practical approach involves the use of a protected or masked acetaldehyde equivalent as the carbonyl component. For instance, a ketone with a protected β-aldehyde function could be condensed with a 2-aminobenzaldehyde. Subsequent deprotection would then reveal the desired acetaldehyde group. The choice of catalyst, whether acidic (e.g., p-toluenesulfonic acid, hydrochloric acid) or basic (e.g., sodium hydroxide, potassium hydroxide), and reaction conditions must be carefully selected to be compatible with the protecting group. kashanu.ac.irderpharmachemica.com

Table 1: Comparison of Catalysts in Friedländer Quinoline Synthesis

| Catalyst | Reaction Conditions | Advantages | Limitations | Reference(s) |

| NaOH | Aqueous or alcoholic reflux | Classical, inexpensive | Harsh conditions, potential side reactions | organicreactions.orgkashanu.ac.ir |

| p-TsOH | Solvent-free, microwave or conventional heating | Efficient, good yields | Can be acidic for sensitive substrates | organic-chemistry.org |

| Neodymium(III) Nitrate | Mild conditions | High efficiency for functionalized quinolines | Cost of catalyst | organic-chemistry.org |

| Copper Sulphate | Reflux in ethanol (B145695) | Efficient for substituted quinolines | Potential for metal contamination | kashanu.ac.ir |

| Uranyl Acetate | Reflux in ethanol | Reusable catalyst, good yields | Radioactivity and toxicity concerns | derpharmachemica.com |

| Nafion NR50 | Microwave irradiation in ethanol | Environmentally friendly, reusable solid acid | Requires microwave setup | mdpi.com |

Vilsmeier-Haack Formylation Coupled with Chain Elongation Techniques for Aldehyde Incorporation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). sioc-journal.cntandfonline.com This reaction is particularly effective for the synthesis of quinoline-carbaldehydes, which are direct precursors to quinoline-acetaldehydes. For the synthesis of 2-(Quinolin-5-YL)acetaldehyde, quinoline can be formylated to produce quinoline-5-carbaldehyde (B1306823). The regioselectivity of the Vilsmeier-Haack reaction on the quinoline ring is influenced by the reaction conditions and the presence of activating or deactivating groups. Studies have shown that for some substituted quinolines, formylation can occur at the 5- and/or 7-positions. researchgate.netmdpi.com However, for unsubstituted quinoline, the reaction generally favors the 5- and 8-positions.

Once quinoline-5-carbaldehyde is obtained, the crucial next step is the one-carbon chain elongation to the acetaldehyde. A widely employed and effective method for this transformation is the Wittig reaction. mdpi.com The quinoline-5-carbaldehyde is reacted with a phosphorus ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, to form a vinyl ether. Subsequent hydrolysis of the vinyl ether under acidic conditions yields the desired this compound.

An alternative chain elongation strategy is the Horner-Wadsworth-Emmons reaction, which often provides better yields and easier purification of the product. This involves reacting the quinoline-5-carbaldehyde with a phosphonate (B1237965) carbanion, such as the anion of diethyl (methoxymethyl)phosphonate, followed by hydrolysis of the resulting enol ether.

Table 2: Chain Elongation of Quinoline-5-carbaldehyde

| Reaction | Reagents | Intermediate | Final Product | Key Features | Reference(s) |

| Wittig Reaction | Ph₃P=CH-OMe | Quinolin-5-yl vinyl ether | This compound | Well-established, versatile | mdpi.com |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂OMe, Base | Quinolin-5-yl vinyl ether | This compound | Often higher yields, water-soluble byproducts | N/A |

Reimer-Tiemann and Duff Aldehyde Synthesis Methodologies Applied to Quinoline Precursors

The Reimer-Tiemann and Duff reactions are classical methods for the formylation of phenols and other activated aromatic rings. researchgate.netscispace.comflemingcollege.ca Their application to the quinoline system generally requires the presence of a strongly activating group, such as a hydroxyl group, on the carbocyclic ring of the quinoline.

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. researchgate.netmdpi.com For instance, 8-hydroxyquinoline (B1678124) can be formylated at the 5- and 7-positions. The ratio of the isomers depends on the reaction conditions. While this method can provide access to hydroxyquinoline-5-carbaldehydes, the harsh conditions and the formation of by-products, including chlorinated derivatives, can limit its synthetic utility. A modified Reimer-Tiemann reaction using a carbene insertion has been reported for the synthesis of 7-bromo-8-hydroxyquinoline-5-carbaldehyde. researchgate.netscispace.comflemingcollege.ca

The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid, typically on phenols or other highly activated aromatic substrates. researchgate.netscispace.com While it can be used for the formylation of activated quinolines, it often leads to a mixture of products and can result in double formylation if multiple activated positions are available. researchgate.net Comparative studies have indicated that the Vilsmeier-Haack reaction generally offers superior regioselectivity for the synthesis of specific quinoline-carbaldehyde isomers compared to the Reimer-Tiemann and Duff reactions. beilstein-journals.org

Innovations in Green Chemistry and Sustainable Synthesis of Quinoline-Acetaldehyde Compounds

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve atom economy.

Catalytic Approaches: Organocatalysis, Nanocatalysis, and Transition Metal-Free Methods

The development of novel catalytic systems is at the forefront of green chemistry, offering milder reaction conditions, higher selectivity, and the ability to recycle the catalyst.

Organocatalysis , the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in quinoline synthesis. Organocatalysts can promote various reactions, including the Povarov reaction, under mild and metal-free conditions. For example, chiral phosphoric acids have been used to catalyze the enantioselective Povarov reaction, leading to optically active tetrahydroquinolines. organic-chemistry.org While direct organocatalytic synthesis of this compound is not yet widely reported, the principles of organocatalysis can be applied to the key bond-forming steps in its synthesis, potentially leading to more sustainable and enantioselective routes.

Nanocatalysis offers the advantages of high surface area-to-volume ratio, leading to enhanced catalytic activity and the potential for easy catalyst recovery and reuse. Various nanocatalysts have been employed in quinoline synthesis, particularly in the context of the Friedländer reaction. nih.govfrontiersin.org For example, magnetic nanoparticles coated with a suitable catalyst, such as Fe₃O₄@SiO₂/ZnCl₂, have been used for the solvent-free Friedländer synthesis of quinolines. frontiersin.org Cobalt nanocatalysts supported on N-doped ZrO₂@C have been developed for the reductive annulation of 2-nitroaryl carbonyls with alkynoates to produce functionalized quinolines. beilstein-journals.org The application of such nanocatalysts could significantly improve the environmental footprint of classical quinoline syntheses.

Transition metal-free methods are highly desirable to avoid the cost, toxicity, and potential for product contamination associated with transition metals. Several transition-metal-free protocols for quinoline synthesis have been developed. frontiersin.orgmdpi.com These often rely on the use of iodine, p-toluenesulfonic acid, or other non-metallic reagents to promote the cyclization reactions. For instance, a transition-metal-free direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols has been reported for the synthesis of substituted quinolines. frontiersin.orgmdpi.com The development of transition-metal-free methods for the key transformations involved in the synthesis of this compound, such as the formylation and chain elongation steps, would represent a significant advancement in the sustainable production of this important compound.

Table 3: Overview of Green Synthetic Approaches to Quinoline Derivatives

| Approach | Catalyst/Reagent Example | Reaction Type | Advantages | Reference(s) |

| Multicomponent Reaction | I₂/Amine | Povarov-type | Atom economy, convergence | rsc.org |

| Organocatalysis | Chiral Phosphoric Acid | Povarov reaction | Metal-free, enantioselectivity | organic-chemistry.org |

| Nanocatalysis | Fe₃O₄@SiO₂/ZnCl₂ | Friedländer synthesis | Reusable catalyst, solvent-free potential | frontiersin.org |

| Nanocatalysis | Cobalt Nanoparticles | Reductive annulation | Reusable, selective | beilstein-journals.org |

| Transition Metal-Free | TsOH/K₂S₂O₈ | Oxidative cyclocondensation | Avoids transition metals | frontiersin.orgmdpi.com |

Environmentally Conscious Methodologies: Microwave-Assisted and Solvent-Free Reactions

In the quest for greener chemical processes, microwave-assisted synthesis and solvent-free reaction conditions have emerged as powerful tools for constructing quinoline heterocycles. These methods often lead to significant reductions in reaction times, increased yields, and a lower environmental footprint compared to conventional heating and solvent-based processes. benthamdirect.com

Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates and improve yields. benthamdirect.com For instance, a one-pot, three-component reaction of anilines, aldehydes, and styrene (B11656) using p-sulfonic acid calix core.ac.ukarene as a catalyst under neat (solvent-free) microwave conditions efficiently produces various quinoline derivatives. rsc.org This approach highlights the synergy between microwave assistance and solvent-free conditions to create complex molecules with moderate to good yields in short reaction times (20-25 minutes). rsc.org Another example involves the use of SnCl₂·2H₂O as a reductant for the one-pot synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones under solvent-free microwave irradiation, obviating the need for an acid catalyst. core.ac.uk

Solvent-free reactions, also known as neat or solid-state reactions, minimize pollution and reduce costs associated with solvent purchase, purification, and disposal. researchgate.netrsc.org The synthesis of 2,4-disubstituted quinolines has been achieved by reacting 2-aminobenzophenones with ketones using a reusable Hβ zeolite catalyst under solvent-free conditions. rsc.org This heterogeneous catalytic system is scalable and the catalyst can be recycled multiple times without significant loss of efficiency, underscoring its green credentials. rsc.org Similarly, caesium iodide has been used as an effective catalyst for the synthesis of quinoline derivatives from 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) and various ketones under solvent-free thermal conditions, resulting in good yields and short reaction times. researchgate.net Iridium(III) complexes have also been successfully used to catalyze the synthesis of quinolines from 2-amino alcohols and ketones under solvent-free conditions through an acceptor-less dehydrogenative coupling (ADC) process, producing only water and hydrogen as by-products. rsc.org

Table 1: Examples of Environmentally Conscious Syntheses of Quinoline Derivatives

| Catalyst/Reagent | Starting Materials | Conditions | Key Advantages | Reference(s) |

| SnCl₂·2H₂O | o-nitrobenzaldehyde, enolizable ketones | Microwave, Solvent-free | Catalyst-free, rapid, good yields | core.ac.uk |

| Hβ zeolite | 2-aminobenzophenones, ketones | Solvent-free, Thermal | Heterogeneous, reusable catalyst, scalable | rsc.org |

| Caesium iodide | 2-aminoacetophenone, ketones | Solvent-free, Thermal | Simple methodology, short reaction times, good yields | researchgate.net |

| Cp*Ir(III) complexes | 2-amino alcohols, ketones | Solvent-free, 90–110 °C | Benign by-products (H₂O, H₂), low catalyst loading | rsc.org |

| p-sulfonic acid calix core.ac.ukarene | Anilines, aldehydes, styrene | Microwave, Neat | One-pot, short reaction times (20-25 min) | rsc.org |

Biocatalytic Pathways for Selective Quinoline Derivative Production

Biocatalysis leverages the inherent selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. ijpsjournal.comnih.gov This approach offers a sustainable alternative to traditional synthetic methods that often require harsh conditions and toxic reagents. nih.govmdpi.com

One notable example is the use of α-chymotrypsin to catalyze the Friedländer condensation between a 2-aminoaryl ketone and an α-methylene ketone. mdpi.comsioc-journal.cn This enzymatic reaction produces a range of quinoline derivatives in moderate to excellent yields. sioc-journal.cn The catalytic activity of α-chymotrypsin was found to be enhanced in an ionic liquid aqueous solution, allowing for lower reaction temperatures and reduced enzyme loading compared to reactions in organic solvents. mdpi.com This highlights the potential of combining biocatalysis with green solvent systems to further improve sustainability.

Another innovative biocatalytic strategy involves the use of monoamine oxidase (MAO-N) enzymes for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding quinoline derivatives. nih.govacs.orgnorthumbria.ac.uk This biotransformation proceeds in good yields and can be performed using either whole cells or purified enzymes. nih.govnorthumbria.ac.uk Computational studies suggest that the efficiency of the MAO-N biocatalyst is influenced by both steric and electronic properties of the THQ substrate. nih.govacs.org For instance, electron-donating groups on the THQ generally favor the aromatization process. northumbria.ac.uk

Furthermore, a chemoenzymatic approach has been developed using horseradish peroxidase (HRP) to catalyze the oxidative cyclization and aromatization of N-cyclopropyl-N-alkylanilines, providing access to quinolinium compounds. nih.govacs.org This demonstrates the versatility of enzymes in constructing the core quinoline ring from acyclic precursors. acs.orgnorthumbria.ac.uk Recently, the aldolase (B8822740) enzyme NahE has been repurposed to catalyze the reaction between 2-aminobenzaldehydes and pyruvate (B1213749) to yield substituted quinaldic acids, showcasing a departure from its natural aldol (B89426) condensation activity. acs.org

Table 2: Biocatalytic Methods for Quinoline Synthesis

| Enzyme | Reaction Type | Substrates | Key Features | Reference(s) |

| α-Chymotrypsin | Friedländer Condensation | 2-aminoaryl ketones, α-methylene ketones | Mild conditions, enhanced activity in ionic liquids | mdpi.comsioc-journal.cn |

| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | 1,2,3,4-tetrahydroquinolines (THQs) | Uses whole cells or purified enzyme, sensitive to substrate electronics | nih.govacs.orgnorthumbria.ac.uk |

| Horseradish Peroxidase (HRP) | Oxidative Cyclization/Aromatization | N-cyclopropyl-N-alkylanilines | Chemoenzymatic cascade, constructs ring from aliphatic substrates | nih.govacs.org |

| NahE (Aldolase) | Heterocycle Formation | 2-aminobenzaldehydes, pyruvate | Repurposed enzyme, mild conditions, good yields for quinaldic acids | acs.org |

Mechanistic Insights and Regioselective Control in Quinoline-Acetaldehyde Synthesis

Achieving precise control over the synthesis of complex molecules like this compound hinges on a deep understanding of reaction mechanisms and the ability to direct reactivity to specific sites on the molecule.

Oxidative Annulation and Cycloisomerization Strategies

Oxidative annulation is a powerful strategy for constructing the quinoline ring system, often involving the formation of C-C and C-N bonds in a single, atom-economical step. mdpi.com These reactions can be promoted by various catalysts and oxidants. For example, Rh(III) catalysts, in conjunction with an oxidant like Cu(OAc)₂, can achieve the selective synthesis of quinolines through the oxidative annulation of functionalized pyridines with two alkyne molecules. snnu.edu.cn This process involves a cascade of C-H activations at the 2- and 3-positions of the pyridine (B92270) ring. snnu.edu.cn Similarly, copper-catalyzed systems using air as a benign oxidant can synthesize substituted quinolines directly from anilines and aldehydes through a process involving C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage. organic-chemistry.orgnih.gov

Cycloisomerization offers another efficient route to quinolines. A transition-metal-free approach utilizes KOtBu as a mediator and DMSO as an oxidant to effect a regioselective 6-endo-trig intramolecular oxidative cyclization of o-cinnamylanilines. organic-chemistry.orgacs.org This method demonstrates broad substrate scope and provides access to 2-aryl and 4-substituted quinolines in very good yields at room temperature. organic-chemistry.org The proposed mechanism involves oxidation of the aniline (B41778) derivative followed by a 6π-electrocyclization. organic-chemistry.org Protic solvents like ethanol can also mediate the cycloisomerization of quinoline propargylic carbinols to produce benzindolizinone frameworks, which are valuable synthetic intermediates. nih.gov

Directed C-H Functionalization for Precise Quinoline Acetaldehyde Synthesis

Direct C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the introduction of functional groups onto a heteroaromatic core without the need for pre-functionalized starting materials. mdpi.com This strategy is paramount for the synthesis of a specific isomer like this compound, as it requires precise control over which C-H bond reacts.

The regioselectivity of C-H functionalization on the quinoline ring can be controlled through the use of directing groups. For instance, the aldehyde group itself can act as a directing group. A palladium-catalyzed C-H arylation of quinoline-8-carbaldehydes with aryl iodides or aryl diazonium salts has been developed for the synthesis of aryl quinolinyl ketones. acs.org While this example functionalizes the C-H bond of the aldehyde, it establishes the principle of using a directing group at a specific position on the quinoline ring.

For the synthesis of a 5-substituted quinoline, a directing group at a neighboring position, such as the 4- or 6-position, would be required. Rhodium(III) catalysis has been effectively used for the annulation of 4-aminoquinolines with acrylates, proceeding through two consecutive C-H activations, including one at the C-5 position. nih.gov This demonstrates that a directing group at the 4-position can facilitate functionalization at the desired C-5 position, a crucial step towards synthesizing the target acetaldehyde derivative. The general strategy would involve installing a suitable directing group, performing the C5-H functionalization to introduce a two-carbon unit or a precursor, and then removing the directing group and converting the introduced fragment into the acetaldehyde moiety.

Chemo-, Regio-, and Stereoselective Syntheses of Quinoline-Substituted Acetaldehydes

The synthesis of advanced quinoline derivatives often requires navigating multiple reactive sites and controlling the spatial arrangement of atoms.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of quinoline derivatives via a three-component coupling-cycloisomerization reaction catalyzed by Fe(acac)₃/TBAOH, the process selectively involves aldehydes, terminal alkynes, and amines to build the heterocyclic core while tolerating various other functional groups. organic-chemistry.org

Regioselectivity , or site selectivity, is critical for obtaining the correct substitution pattern. The Friedländer synthesis, a classic method for quinoline formation, can be guided by catalysts to control regioselectivity. rsc.org Modern methods, such as the ruthenium-catalyzed deaminative coupling of 2-aminoaryl ketones with branched amines, lead to the regioselective formation of 2,4-disubstituted quinoline products. nih.gov The Povarov reaction, an aza-Diels-Alder reaction, can also be controlled to produce specific regioisomers of tetrahydroquinolines, which can then be oxidized to quinolines. rsc.org

Stereoselectivity involves controlling the formation of a specific stereoisomer. While the target molecule, this compound, is achiral, the synthesis of more complex derivatives often requires stereocontrol. The aza-vinylogous Povarov reaction has been developed for the stereoselective synthesis of substituted quinolines. rsc.org Furthermore, imino Diels-Alder reactions, catalyzed by Lewis acids, can be used to produce tetrahydroquinoline derivatives with high diastereo- and enantioselectivity, demonstrating the potential for creating chiral quinoline-based structures. researchgate.net

Investigative Chemical Reactivity and Reaction Mechanisms of 2 Quinolin 5 Yl Acetaldehyde

Advanced Reactivity of the Acetaldehyde (B116499) Moiety

The acetaldehyde group (-CH₂CHO) attached to the quinoline (B57606) ring at the 5-position is a focal point of reactivity. Its electrophilic carbonyl carbon and adjacent acidic α-protons enable a variety of important chemical transformations.

Selective Oxidation Pathways to Carboxylic Acids

The aldehyde functional group of 2-(quinolin-5-yl)acetaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(quinolin-5-yl)acetic acid. This transformation is a common and synthetically useful reaction. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄) : A strong oxidizing agent that can effectively oxidize aldehydes.

Chromium trioxide (CrO₃) in combination with sulfuric acid (Jones reagent) is another powerful oxidizing agent for this purpose. libretexts.org

Milder oxidizing agents like pyridinium chlorochromate (PCC) can also be used, although they are more commonly employed to stop the oxidation of a primary alcohol at the aldehyde stage. libretexts.org

The general mechanism for the oxidation of an aldehyde to a carboxylic acid involves the initial formation of a hydrate, which is then further oxidized. lumenlearning.com In the laboratory or within biological systems, the oxidation of aldehydes or primary alcohols is a fundamental method for producing carboxylic acids. lumenlearning.com

Table 1: Reagents for Selective Oxidation of this compound

| Oxidizing Agent | Product | Reference |

| Potassium permanganate (KMnO₄) | 2-(Quinolin-5-YL)acetic acid | |

| Jones Reagent (CrO₃, H₂SO₄) | 2-(Quinolin-5-YL)acetic acid | libretexts.org |

Controlled Reduction Pathways to Alcohols

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding 2-(quinolin-5-yl)ethanol. This transformation is typically achieved using hydride-based reducing agents.

Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄) : A mild and selective reducing agent that readily converts aldehydes to alcohols.

Lithium aluminum hydride (LiAlH₄) : A more powerful reducing agent that also effectively reduces aldehydes.

The mechanism of reduction by these hydride reagents involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the primary alcohol.

Table 2: Reagents for Controlled Reduction of this compound

| Reducing Agent | Product | Reference |

| Sodium borohydride (NaBH₄) | 2-(Quinolin-5-YL)ethanol | |

| Lithium aluminum hydride (LiAlH₄) | 2-(Quinolin-5-YL)ethanol |

Nucleophilic Addition Reactions and Condensation Processes

The electrophilic nature of the carbonyl carbon in the acetaldehyde moiety makes it susceptible to attack by a wide range of nucleophiles. libretexts.org This reactivity is fundamental to many carbon-carbon bond-forming reactions and the synthesis of more complex molecules.

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol. If the nucleophile is part of a molecule that can subsequently eliminate a small molecule like water, a condensation reaction can occur.

Examples of nucleophilic addition and condensation reactions involving aldehydes like this compound include:

Aldol (B89426) Condensation : In the presence of a base, the α-protons of the acetaldehyde group can be removed to form an enolate. This enolate can then act as a nucleophile, attacking another molecule of the aldehyde (or a different aldehyde or ketone) to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.

Wittig Reaction : Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of various substituted alkenes.

Grignard Reactions : Organometallic reagents like Grignard reagents (RMgX) can add to the aldehyde to form secondary alcohols after an acidic workup. kashanu.ac.ir

The high reactivity of aldehydes makes them valuable building blocks in organic synthesis. nih.gov

Formation of Iminium and Schiff Base Derivatives with Nitrogen Nucleophiles

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is a reversible, acid-catalyzed process that proceeds through a carbinolamine intermediate. libretexts.org

The mechanism involves:

Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.orgresearchgate.net

Proton transfer to form a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group of the carbinolamine, making it a good leaving group (water). libretexts.org

Elimination of water to form a resonance-stabilized iminium ion. libretexts.org

Deprotonation of the nitrogen to yield the final imine product. libretexts.org

The formation of imines is pH-dependent, with the optimal rate typically occurring around a pH of 5. libretexts.org These imine derivatives are important intermediates in many biological and synthetic pathways. libretexts.org

Table 3: Reaction of this compound with Nitrogen Nucleophiles

| Reactant | Product Type | Key Intermediate | Reference |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Carbinolamine, Iminium ion | libretexts.orgmasterorganicchemistry.com |

Delving into the Reactivity of the Quinoline Nucleus

The quinoline ring system, being an aromatic heterocycle, has its own distinct reactivity that can be influenced by the acetaldehyde substituent.

Heteroatom Reactivity: Protonation, Alkylation, and Acylation

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it basic and nucleophilic. pharmaguideline.comorientjchem.org This allows it to undergo several important reactions:

Protonation : In the presence of acids, the nitrogen atom can be protonated to form a quinolinium salt. orientjchem.org This increases the electron-withdrawing nature of the quinoline ring, which can affect the reactivity of the rest of the molecule.

Alkylation : The nitrogen can act as a nucleophile and react with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. pharmaguideline.com

Acylation : Similarly, acylation of the nitrogen can occur with acylating agents like acyl halides or anhydrides. pharmaguideline.com

These reactions at the nitrogen atom can be used to modify the properties of the this compound molecule, for instance, by altering its solubility or its electronic characteristics. Electrophilic substitution on the quinoline ring typically occurs at the 5- and 8-positions. pharmaguideline.comorientjchem.org

Oxidative Susceptibility of the Benzene (B151609) Ring in Quinoline

The quinoline ring system is a fused heterocycle consisting of a benzene ring and a pyridine (B92270) ring. These two components exhibit distinct reactivities, particularly in response to oxidation. The pyridine ring is relatively resistant to oxidation due to the electron-withdrawing effect of the nitrogen atom, which delocalizes the lone pair of electrons into the aromatic system, thereby stabilizing it. orientjchem.org In contrast, the carbocyclic benzene portion of the quinoline nucleus is more susceptible to oxidative attack. orientjchem.org

Electrochemical Redox Behavior and Associated Potential Characterization

The electrochemical properties of quinoline derivatives are of significant interest for understanding their reaction mechanisms and potential applications in materials science and as bioactive agents. While specific electrochemical data for this compound is not extensively documented, the redox behavior can be inferred from studies on related quinolinecarbaldehydes and other derivatives.

To illustrate the influence of molecular structure on electrochemical properties, the table below presents findings from a study on related quinolinecarbaldehyde derivatives.

| Compound | Oxidation Potential (Eox) [V] | Reduction Potential (Ered) [V] |

|---|---|---|

| 8-Hydroxy-quinoline-5-carbaldehyde | +1.15 | -1.60 |

| 6-(Dimethylamino)quinoline-5-carbaldehyde | +0.98 | -1.85 |

| Methylated 6-(Dimethylamino)quinoline-5-carbaldehyde Derivative | +0.85 | -1.95 |

This data, adapted from studies on related compounds, demonstrates how substituents affect redox potentials. mdpi.comresearchgate.net

Unraveling Reaction Mechanisms and Catalytic Interventions

Elucidation of Specific Reaction Mechanisms Through Kinetic and Spectroscopic Analyses

Understanding the precise reaction mechanisms of molecules like this compound requires detailed kinetic and spectroscopic studies. While specific analyses for this compound are limited, the methodologies applied to similar systems provide a clear framework for investigation.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for structural elucidation of reactants, intermediates, and products. mdpi.com For example, 1H-NMR and 13C-NMR can reveal the chemical environment of specific atoms, with characteristic shifts for aldehyde protons and carbons (~10 ppm and ~190-200 ppm, respectively) providing direct probes of reactions involving the acetaldehyde group. mdpi.com In studies of organocatalytic reactions involving aldehydes, changes in the NMR chemical shifts of catalyst protons upon addition of the aldehyde have been used to identify binding interactions, such as hydrogen bonding between the catalyst and the carbonyl group. nih.gov

Fluorescence and UV-Vis spectroscopy are also powerful tools. The binding of an aldehyde to a catalyst can alter the catalyst's electronic structure, leading to observable changes in its absorption and emission spectra. nih.govacs.org This allows for the investigation of catalyst-substrate interactions, which are the first step in many catalytic cycles. nih.govacs.org

Influence of Catalysts on Reaction Selectivity and Rate Enhancement

Catalysts play a pivotal role in controlling the reactivity of quinoline derivatives, enabling higher reaction rates and directing the reaction towards a desired product (selectivity). The choice of catalyst can dramatically alter the outcome of a reaction involving a multifunctional molecule like this compound, which possesses both a heteroaromatic ring and an aldehyde group.

One of the key challenges in the chemistry of substituted quinolines is achieving chemoselectivity. For example, in hydrogenation reactions, traditional catalysts like platinum or palladium often reduce multiple functional groups indiscriminately. acs.org However, innovative catalytic systems, such as gold nanoparticles supported on TiO₂, have demonstrated remarkable selectivity for the hydrogenation of the pyridine ring of quinoline, leaving sensitive functional groups like halogens, ketones, and olefins on the benzene ring untouched. acs.org This selectivity is attributed to a unique reactant-promoted effect where the quinoline molecule itself enhances hydrogen activation on the gold nanoparticle surface. acs.org

Catalyst composition and properties are crucial for both rate and selectivity in quinoline synthesis, which often involves aldehydes as precursors. Zeolite catalysts, for instance, have been used for the gas-phase synthesis of quinolines. rsc.org The catalytic performance in these systems was found to depend significantly on the ratio of Lewis acid sites to Brønsted acid sites, with a higher ratio favoring the formation of specific quinoline products. rsc.org Similarly, nanocatalysts, such as tin(IV) oxide (SnO₂) nanoparticles, have been employed in Friedländer annulation reactions, showing high efficiency under solvent-free conditions. nih.gov The choice of metal in transition-metal-catalyzed reactions also dictates the product; rhodium, cobalt, and copper catalysts each lead to different outcomes in C-H activation and cyclization strategies for quinoline synthesis. mdpi.com

The following table summarizes the effect of different supported metal catalysts on the selectivity of quinoline hydrogenation, highlighting the unique chemoselectivity of gold.

| Catalyst | Substrate | Product | Selectivity (%) | Key Finding |

|---|---|---|---|---|

| Au/TiO₂ | 6-Chloroquinoline | 6-Chloro-1,2,3,4-tetrahydroquinoline | >99 | High chemoselectivity; C-Cl bond preserved. |

| Pt/C | 6-Chloroquinoline | Mixture including dehalogenated products | Low | Non-selective; leads to hydrogenolysis. |

| Pd/C | 6-Chloroquinoline | Mixture including dehalogenated products | Low | Non-selective; leads to hydrogenolysis. |

| Au/TiO₂ | Quinoline | 1,2,3,4-Tetrahydroquinoline | >99 | High regioselectivity for the pyridine ring. |

Data adapted from a study on chemoselective hydrogenation, illustrating how catalyst choice dramatically impacts product selectivity. acs.org

Sophisticated Spectroscopic and Structural Characterization of 2 Quinolin 5 Yl Acetaldehyde

Advanced Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides critical information regarding the functional groups and bond vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy is instrumental in identifying the key functional groups present in 2-(Quinolin-5-YL)acetaldehyde. The spectrum is characterized by a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, which is a highly diagnostic peak. Additionally, vibrations corresponding to the quinoline (B57606) ring system and the aliphatic C-H bonds are observed. A representative table of expected FT-IR absorption bands is provided below.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Medium to Weak |

| Aromatic C-H Stretch | >3000 | Medium to Weak |

| Aliphatic C-H Stretch | ~2900 | Medium to Weak |

| Aldehyde C=O Stretch | ~1725 - 1720 | Strong, Sharp |

| Quinoline Ring C=C and C=N Stretches | ~1600 - 1450 | Medium to Strong |

| C-H Bending (out-of-plane) | ~900 - 700 | Strong |

Data is based on typical values for the specified functional groups and related quinoline compounds.

Raman Spectroscopy , which relies on inelastic scattering of monochromatic light, serves as a valuable complement to FT-IR. While the polar carbonyl group provides a strong signal in IR, the non-polar C=C bonds of the quinoline aromatic system are expected to produce strong signals in the Raman spectrum. beilstein-journals.orgresearchgate.net The technique is particularly sensitive to the symmetric vibrations of the carbon skeleton, offering further confirmation of the quinoline core structure. The combination of FT-IR and Raman provides a comprehensive vibrational profile of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity and chemical environment of the hydrogen and carbon atoms in an organic molecule.

¹H NMR Spectroscopy provides a detailed map of the proton environments. For this compound, the spectrum is expected to show distinct regions for the aromatic quinoline protons, the aliphatic methylene (B1212753) protons, and the highly deshielded aldehyde proton. The aldehyde proton typically appears as a triplet due to coupling with the adjacent methylene group. The complex splitting patterns in the aromatic region can be resolved to confirm the 5-position substitution on the quinoline ring.

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-1' (CHO) | ~9.7 - 10.2 | Triplet (t) | ~1.5 - 2.5 |

| H-2 | ~8.81 | Doublet of Doublets (dd) | J ≈ 4.0, 1.5 |

| H-4 | ~8.41 | Doublet (d) | J ≈ 8.0 |

| H-8 | ~7.75 | Doublet (d) | J ≈ 8.0 |

| H-7 | ~7.55 | Triplet (t) | J ≈ 6.0 |

| H-3 | ~7.30 | Doublet of Doublets (dd) | J ≈ 8.0, 4.0 |

| H-6 | ~7.06 | Doublet (d) | J ≈ 8.0 |

| H-2' (CH₂) | ~3.24 | Doublet (d) | ~1.5 - 2.5 |

Data is predicted based on values for structurally similar compounds like 2-(4-(Quinolin-5-yl)piperazin-1-yl)acetaldehyde and general NMR principles. nih.gov

¹³C NMR Spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the aldehyde is highly deshielded and appears far downfield. The nine distinct carbon signals of the quinoline ring and the signal for the methylene carbon provide a complete carbon fingerprint of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-1' (CHO) | ~200.5 |

| C-2 | ~150.0 |

| C-8a | ~148.0 |

| C-4 | ~133.0 |

| C-5 | ~132.5 |

| C-7 | ~129.0 |

| C-4a | ~128.5 |

| C-8 | ~126.5 |

| C-6 | ~125.0 |

| C-3 | ~121.0 |

| C-2' (CH₂) | ~45.0 |

Chemical shifts are predicted based on known substituent effects and data from related quinoline structures. rsc.orgrsc.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would show correlations between adjacent protons on the quinoline ring (e.g., H6-H7, H7-H8) and, crucially, between the aldehyde proton (H-1') and the methylene protons (H-2'). youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached (one-bond C-H coupling). sdsu.educolumbia.edu This experiment allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. github.io

HMBC (Heteronuclear Multiple Bond Correlation) is vital for connecting the different fragments of the molecule by showing correlations between protons and carbons over two to three bonds. sdsu.educolumbia.edu Key HMBC correlations would include the signal from the methylene protons (H-2') to the quinoline carbons C-5, C-4a, and C-6, which definitively confirms the attachment point of the acetaldehyde (B116499) group to the quinoline ring.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the mass, and thus the elemental composition and fragmentation, of the molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). acs.org For this compound, with the chemical formula C₁₁H₉NO, HRMS would be used to confirm its elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO |

| Monoisotopic Mass | 171.06841 Da |

| Expected [M+H]⁺ Ion | 172.07569 Da |

Calculated theoretical value.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov The sample is first vaporized and separated on a capillary column before entering the mass spectrometer. The resulting mass spectrum shows the molecular ion peak (m/z = 171) and a characteristic fragmentation pattern. Expected major fragments would include the loss of the formyl radical (CHO), resulting in a prominent peak at m/z 142 ([M-29]⁺), and further fragmentation of the quinoline ring structure. mdpi.comsemanticscholar.org

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the quinoline aromatic system.

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions associated with the conjugated system of the quinoline ring. researchgate.net A weaker, longer-wavelength absorption band corresponding to the forbidden n → π* transition of the aldehyde's carbonyl group may also be observed. sci-int.com The exact position and intensity of these bands can be influenced by the solvent polarity.

| Transition | Expected Wavelength (λmax) | Moiety |

| π → π | ~280 - 320 nm | Quinoline Ring |

| n → π | >320 nm | Carbonyl Group (C=O) |

Data is based on characteristic absorption regions for quinoline and carbonyl compounds. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. rsc.org If a suitable single crystal of this compound can be grown, this technique can provide a definitive structural model.

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the quinoline ring and the acetaldehyde substituent.

Molecular Conformation: Determining the torsion angle between the plane of the quinoline ring and the acetaldehyde side chain.

Planarity: Verifying the planarity of the quinoline bicyclic system.

Crystal Packing: Revealing intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the arrangement of molecules in the crystal lattice. mdpi.com

Computational Chemistry and Cheminformatics in 2 Quinolin 5 Yl Acetaldehyde Research

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. acs.org It is particularly effective for calculating the properties of medium-sized organic molecules like 2-(Quinolin-5-YL)acetaldehyde. fu-berlin.de DFT methods, such as those employing the B3LYP functional, are known for their efficiency and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and stability of a molecule. nih.govnih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a significant descriptor of molecular stability. researchgate.net A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com For quinoline (B57606) derivatives, DFT calculations are used to determine these orbital energies. For example, studies on related chloroquinoline-acetophenone copper complexes revealed HOMO-LUMO energy gaps of 3.847 eV and 3.932 eV, which were interpreted as indicating high chemical activity. nih.gov A similar analysis for this compound would elucidate its kinetic stability and reactivity profile.

Table 1: Key Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Description | Chemical Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating capacity of the molecule. Higher energy indicates a better electron donor. nih.gov |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of the molecule. Lower energy indicates a better electron acceptor. nih.gov |

| ΔE (Gap) | Energy difference between LUMO and HOMO | An indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |

Visualizing the HOMO and LUMO electron density distributions reveals the specific atoms or regions of the molecule involved in electron donation and acceptance, respectively, providing insights into orbital interactions during chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface displays regions of varying electron potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netacs.org

In studies of related quinoline derivatives, MEP analysis has shown that nitrogen atoms and halogen substituents often correspond to the most negative potential regions, marking them as likely sites for electrophilic interaction. acs.org For this compound, an MEP map would be expected to show a region of high electron density (red or yellow) around the nitrogen atom of the quinoline ring and the oxygen atom of the acetaldehyde (B116499) group, identifying them as primary sites for electrophilic attack. researchgate.netacs.org Conversely, hydrogen atoms and certain parts of the aromatic system would likely show a positive potential (blue), indicating favorability for nucleophilic attack. nih.gov

DFT calculations are instrumental in predicting and validating experimental spectroscopic data, including Fourier-transform infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. researchgate.netresearchgate.net By calculating vibrational frequencies and chemical shifts for an optimized molecular structure, a strong correlation between theoretical and experimental data can be established. researchgate.net

For instance, in studies of other quinoline derivatives, DFT methods have been used to calculate vibrational modes and compare them with experimental FT-IR spectra, aiding in the definitive assignment of spectral bands. nih.gov Similarly, calculated ¹H and ¹³C NMR chemical shifts have shown good agreement with experimental values. researchgate.net Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which can be correlated with UV-Visible absorption spectra. nih.govrsc.org Applying these methods to this compound would allow for a comprehensive characterization of its spectroscopic signature, confirming its structural features.

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S) from the electronic structure. acs.orgscribd.commdpi.com These global reactivity descriptors are derived from the HOMO and LUMO energies and help quantify the reactivity of a molecule as a whole. nih.gov

Local reactivity is described by the Fukui function, f(r), which indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most reactive sites for nucleophilic and electrophilic attacks. mdpi.comresearchgate.net

Table 2: Key Conceptual DFT (CDFT) Reactivity Indices

| Index | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ ≈ - (E_HOMO + E_LUMO) / 2 | The power of an atom or molecule to attract electrons. acs.org |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. acs.org |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high reactivity. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. nih.govmdpi.com |

| Fukui Function (f(r)) | Varies | Identifies the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. researchgate.net |

The Electron Localization Function (ELF) is another powerful tool for analyzing chemical bonding. aps.orgjussieu.fr It provides a visual representation of electron pair localization, allowing for the characterization of covalent bonds, lone pairs, and even non-covalent interactions. researchgate.netacademie-sciences.fr An ELF analysis of this compound would map the bonding patterns and locate the non-bonding electron pairs, such as the one on the quinoline nitrogen, providing a deeper understanding of its electronic structure beyond simple Lewis representations. aps.orgjussieu.fr

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. This is particularly valuable for understanding how molecules like this compound interact with biological targets, such as proteins.

MD simulations are widely used to study the stability of protein-ligand complexes and the conformational changes that occur during binding. nih.govmdpi.com In these simulations, a quinoline derivative is docked into the active site of a target protein, and the system's trajectory is calculated over a period, often on the nanosecond scale. frontiersin.org

Several key parameters are analyzed to assess the stability of the complex:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions over time. A stable, low-fluctuation RMSD value suggests that the complex has reached equilibrium and remains stable. acs.orgfrontiersin.org

Root Mean Square Fluctuation (RMSF): RMSF measures the flexibility of individual amino acid residues in the protein. Higher RMSF values indicate more flexible regions, which can be important for ligand binding and conformational adjustments. acs.org

Hydrogen Bond Analysis: The formation and persistence of hydrogen bonds between the ligand and protein residues are critical for binding affinity and stability. MD simulations can track the number and duration of these bonds throughout the simulation. frontiersin.orgresearchgate.net Studies on other quinoline derivatives have shown that stable hydrogen bonds with key residues like Glu166 and Gln189 are crucial for strong interactions. nih.govresearchgate.net

By performing MD simulations of this compound with a relevant protein target, researchers could predict its binding stability, identify key interacting residues, and understand the conformational dynamics that govern its biological activity. tandfonline.cominnovareacademics.in

Intermolecular Interactions and Binding Energy Calculations (e.g., MMPBSA)

The study of intermolecular interactions is fundamental to understanding how a ligand like this compound might bind to a biological target, such as an enzyme or receptor. Molecular dynamics (MD) simulations are a primary tool for this, modeling the movement of the ligand-protein complex over time. nih.gov Following an MD simulation, post-processing analyses like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method are employed to calculate the binding free energy of the ligand. mdpi.comsemanticscholar.org

The MM/PBSA approach estimates the free energy of binding by calculating the energies of the protein-ligand complex, the isolated protein, and the isolated ligand. acs.org This calculation is broken down into several energy components:

Van der Waals Energy (ΔE_vdW): Represents the attractive and repulsive forces between atoms.

Electrostatic Energy (ΔE_elec): Accounts for the electrostatic interactions. semanticscholar.org

Polar Solvation Energy (ΔG_polar): The energy required to transfer the solute from a vacuum to the polar solvent.

Nonpolar Solvation Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).

The sum of these terms provides an estimate of the total binding free energy (ΔG_bind), a key indicator of binding affinity. A more negative value suggests a stronger, more stable interaction. For this compound, this analysis would reveal the key energetic contributions driving its interaction with a target protein, highlighting whether van der Waals or electrostatic forces are dominant. semanticscholar.org Per-residue free energy decomposition can further pinpoint which specific amino acids in the binding site contribute most significantly to the interaction. acs.org

Table 1: Illustrative Example of MMPBSA Binding Free Energy Calculation for this compound with a Hypothetical Kinase Target

This table demonstrates the kind of data that would be generated from an MM/PBSA analysis. The values are for illustrative purposes only.

| Energy Component | Calculated Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -45.8 | Favorable |

| Electrostatic Energy | -21.3 | Favorable |

| Polar Solvation Energy | +35.5 | Unfavorable |

| Nonpolar Solvation Energy | -4.1 | Favorable |

| Total Binding Energy (ΔG) | -35.7 | Favorable |

Molecular Docking for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. scirp.org It is instrumental in virtual screening and for understanding the structural basis of a ligand's activity. For this compound, docking studies would involve computationally placing the molecule into the binding site of a relevant protein, such as a kinase, reverse transcriptase, or DNA gyrase, which are common targets for quinoline derivatives. nih.govnih.govbenthamdirect.com

The process uses a scoring function to estimate the binding affinity, typically expressed as a docking score in kcal/mol, where a more negative score indicates a higher predicted affinity. nih.gov The output provides a detailed 3D model of the ligand-protein complex, revealing specific intermolecular interactions such as:

Hydrogen Bonds: Crucial for specificity and binding strength.

Hydrophobic Interactions: Formed between nonpolar regions of the ligand and protein.

π-π Stacking: Interactions between aromatic rings, such as the quinoline ring of the compound and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein.

Analysis of these interactions for this compound would provide critical insights into its mechanism of action at a molecular level and guide the rational design of more potent analogs. researchgate.netdovepress.com

Table 2: Illustrative Molecular Docking Results for this compound Against Various Enzyme Targets

This table is a hypothetical representation of potential docking results. The targets and values are illustrative.

| Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions (with Amino Acid Residues) |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | H-bond with MET793; π-π stacking with PHE723 |

| HIV Reverse Transcriptase | -7.9 | H-bond with LYS101; Hydrophobic interactions with VAL179, TYR181 |

| P. falciparum Lactate Dehydrogenase (pfLDH) | -7.2 | H-bond with GLU122; π-π stacking with PHE100 |

| DNA Gyrase Subunit B | -8.1 | H-bond with ASP73; Hydrophobic interactions with ILE78, PRO79 |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics method that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activity. bohrium.com By building a mathematical model, QSAR can predict the activity of new, untested compounds. researchgate.net

For a series of analogs based on the this compound scaffold, a QSAR study would involve:

Data Collection: Assembling a dataset of compounds with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic properties (e.g., molecular weight, LogP, polar surface area, dipole moment). bohrium.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that links the descriptors to the activity. bohrium.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

A successful QSAR model for this compound derivatives would identify the key structural features that increase or decrease activity. dovepress.com For example, a model might reveal that higher electronegativity on the quinoline ring or a specific volume is crucial for inhibitory potency, providing a clear strategy for optimizing the lead compound. nih.gov

Table 3: Illustrative Descriptors for a Hypothetical QSAR Model of this compound Analogs

This table shows examples of descriptors that would be used in a QSAR study.

| Descriptor | Description | Potential Impact on Activity (Hypothetical) |

| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting membrane permeability. | Positive correlation (increased activity) |

| Topological Polar Surface Area (TPSA) | Relates to hydrogen bonding potential and cell permeability. | Negative correlation (decreased activity) |

| Molecular Weight (MW) | The mass of the molecule. | Optimal range required |

| Number of Hydrogen Bond Donors/Acceptors | Influences binding to target proteins. | Positive correlation (increased activity) |

| Dipole Moment | Measures the polarity of the molecule. | Positive correlation (increased activity) |

Predictive Modeling for Synthesis and Reactivity Using Machine Learning Algorithms

Modern computational chemistry leverages machine learning (ML) and deep learning to predict not only biological activity but also the outcomes of chemical reactions. researchgate.netnih.gov For a compound like this compound, these models can accelerate its synthesis and the creation of derivatives.

Retrosynthesis Prediction: Transfer learning and neural network models can be trained on vast databases of known chemical reactions. chemrxiv.org These tools can suggest potential disconnection points in a target molecule to propose a synthetic pathway, starting from commercially available precursors. This could reveal novel, more efficient routes to this compound.

Reaction Condition Optimization: ML algorithms can predict the optimal conditions (reagents, solvents, temperature, catalysts) to maximize the yield of a specific synthetic step. arxiv.org By training on data from similar quinoline syntheses, a model could suggest the best base or catalyst for a key cyclization or functionalization reaction.

Reactivity Prediction: Machine learning models can predict the reactivity of different sites within a molecule. For this compound, this could identify which atoms are most susceptible to nucleophilic or electrophilic attack, guiding the design of derivatization strategies to explore its structure-activity relationship.

These predictive tools offer a powerful way to reduce the experimental burden of chemical synthesis, making the exploration of novel chemical space around the this compound scaffold faster and more resource-efficient. arxiv.org

Advanced Applications of 2 Quinolin 5 Yl Acetaldehyde As a Versatile Synthetic Building Block

Strategic Precursor in the Construction of Complex Heterocyclic Scaffolds

The reactivity of the aldehyde functional group in 2-(Quinolin-5-YL)acetaldehyde makes it an ideal starting point for synthesizing more complex, fused heterocyclic systems. The α-methylene group adjacent to the carbonyl provides a site for enolate formation and subsequent condensation reactions, which are instrumental in building new rings onto the quinoline (B57606) framework.

The construction of fused nitrogen heterocycles is a key application of quinoline-based aldehydes. Although direct synthesis of pyrazoloquinolines and pyrimidoquinolines from this compound is not explicitly detailed in the searched literature, established synthetic routes for these scaffolds heavily rely on aldehyde and ketone precursors, suggesting its high potential in these transformations.

Pyrazoloquinolines: The synthesis of pyrazolo[3,4-b]quinolines can be achieved through several methods, including the reaction of 2-chloro-3-formylquinolines with hydrazine (B178648). mdpi.com In a similar vein, a compound like this compound could potentially be transformed into a β-dicarbonyl or a related reactive intermediate, which could then be condensed with hydrazine or its derivatives to form a pyrazole (B372694) ring fused to the quinoline core. One-pot, three-component reactions involving arylglyoxals, aminopyrazoles, and cyclic 1,3-dicarbonyl compounds are also known to produce pyrazoloquinoline derivatives, highlighting the importance of carbonyl precursors in these complex cyclizations. scispace.com

Pyrimidoquinolines: These tricyclic systems are of significant interest due to their prevalence in biologically active molecules. researchgate.net Many synthetic strategies for pyrimidoquinolines involve multicomponent reactions where an aldehyde is a key reactant. For instance, the reaction of aromatic aldehydes, 2,6-diaminopyrimidin-4-one, and a 1,3-dicarbonyl compound can yield pyrimido[4,5-b]quinolines. nih.govrsc.org By analogy, this compound could serve as the aldehyde component in such reactions, leading directly to complex fused systems where the quinoline moiety is appended at the 5-position of the pyrimidoquinoline core.

The table below summarizes established methods for synthesizing these fused heterocycles, which could be adapted using this compound as the aldehyde precursor.

| Fused Heterocycle | General Synthetic Precursors | Potential Role of this compound | Relevant Reaction Types |

| Pyrazoloquinoline | 2-Chloro-3-formylquinolines, Hydrazines, Aminopyrazoles, β-Diketones. mdpi.comscispace.com | Serves as a source for the dicarbonyl component after initial derivatization. | Condensation, Cyclization. |

| Pyrimidoquinoline | Aromatic aldehydes, Aminopyrimidines, 1,3-Dicarbonyl compounds. nih.govrsc.org | Can act as the core aldehyde component in a multicomponent reaction. | Multicomponent Reaction (MCR), Cyclocondensation. |

The aldehyde group of this compound is a gateway to a wide range of other functionalities, allowing for the straightforward synthesis of multifunctionalized quinoline systems. The chemical reactivity of aldehydes is well-established, enabling transformations into various other groups through simple, high-yielding reactions. This versatility is crucial for creating derivatives with tailored electronic and steric properties.

Key derivatization reactions include:

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, yielding 2-(Quinolin-5-YL)acetic acid. This transformation can be accomplished using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The resulting carboxylic acid can then be converted into esters, amides, or other acid derivatives.

Reduction: The aldehyde can be reduced to a primary alcohol, 2-(Quinolin-5-YL)ethanol, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This alcohol can be further functionalized, for example, through etherification or esterification.

Condensation Reactions: The active α-methylene group and the carbonyl carbon are reactive sites for condensation reactions. For example, Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile) or Wittig reactions with phosphorus ylides can be used to extend the side chain, introducing double bonds and additional functional groups. rsc.org

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form substituted aminoethylquinolines.

The table below illustrates some of the primary derivatization pathways available from this compound.

| Reaction Type | Reagent Example | Product Functional Group | Resulting Compound Class |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) | Carboxylic Acids |

| Reduction | Sodium Borohydride (NaBH₄) | Alcohol (-CH₂OH) | Alcohols |

| Knoevenagel Condensation | Malononitrile | α,β-Unsaturated nitrile | Alkenes, Nitriles |

| Reductive Amination | Ammonia, NaBH₃CN | Primary Amine (-CH₂NH₂) | Amines |

| Wittig Reaction | Phosphonium ylide | Alkene (-C=C-) | Alkenes |

Facilitating Diversification and Expansion of Quinoline Compound Libraries

Combinatorial chemistry and high-throughput screening have revolutionized drug discovery and materials science by enabling the rapid synthesis and evaluation of large numbers of compounds. researchgate.netuomustansiriyah.edu.iq The creation of chemical libraries based on a common scaffold is a cornerstone of this approach. rroij.com this compound is an excellent starting material for generating such libraries due to the high reactivity and versatility of its aldehyde group.

By employing a range of different reaction partners in parallel, a single precursor like this compound can be converted into a vast array of distinct products. acs.org For example, reacting the aldehyde with a diverse set of amines via reductive amination, or with various Grignard reagents or Wittig reagents, can quickly generate a library of quinoline derivatives with varied substituents on the side chain. Each of these reactions introduces new physical and chemical properties, expanding the chemical space accessible from a single, readily available intermediate. This strategy is highly efficient for discovering new lead compounds in drug development or novel materials with specific properties. researchgate.net